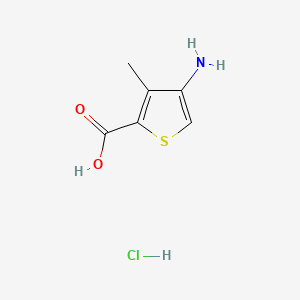

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride

Descripción

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiophene ring substituted with an amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position, which is further stabilized as a hydrochloride salt. It is primarily utilized as a pharmaceutical building block in drug discovery, particularly for synthesizing molecules targeting metabolic or infectious diseases .

Propiedades

Número CAS |

2901106-81-6 |

|---|---|

Fórmula molecular |

C6H8ClNO2S |

Peso molecular |

193.65 g/mol |

Nombre IUPAC |

4-amino-3-methylthiophene-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-4(7)2-10-5(3)6(8)9;/h2H,7H2,1H3,(H,8,9);1H |

Clave InChI |

IWIXYPZWLYZKDD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC=C1N)C(=O)O.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis via 3-Oxotetrahydrothiophene Precursors and Hydroxylamine

One well-documented approach involves the conversion of 3-oxotetrahydrothiophene derivatives into 3-aminothiophenes, which can be further functionalized to yield 4-amino-3-methylthiophene-2-carboxylic acid hydrochloride. This method is based on the reaction of 3-oxo-4-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in the presence of polar inert solvents like acetonitrile or dimethylformamide (DMF), followed by acid treatment to form the hydrochloride salt.

-

- Reagents: Hydroxylamine hydrochloride, 3-oxo-4-methoxycarbonyltetrahydrothiophene

- Solvent: Acetonitrile or DMF

- Temperature: 50–160°C, often under reflux

- Time: Several hours (typically 4 h)

- Acid treatment: Hydrogen chloride in ether/methanol to form hydrochloride salt

-

- Single-step conversion from oxo precursor to aminothiophene salt

- Avoids long reaction times of earlier two-step methods

- High yields and purity achievable

| Step | Conditions | Outcome |

|---|---|---|

| Reaction with hydroxylamine | 70–90°C, 4 h in DMF | Formation of 3-amino thiophene |

| Acid treatment | HCl in ether/methanol | Formation of hydrochloride salt |

This process is described in detail in US Patent US4847386A, which emphasizes the use of acid-addition salts of hydroxylamine and polar solvents to improve efficiency.

Synthesis from 4-Methyl-3-oxotetrahydrothiophene-2-carboxylic Acid Methyl Ester

A practical preparation route for methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate related to the target compound, involves the reaction of 4-methyl-3-oxotetrahydrothiophene-2-carboxylic acid methyl ester with hydroxylamine hydrochloride in the presence of iron(III) chloride and 1,3,5-trichloro-2,4,6-triazine as catalysts in DMF.

-

- Dissolve 4-methyl-3-oxotetrahydrothiophene methyl ester in DMF.

- Add FeCl3 and cyanuric chloride.

- Add hydroxylamine hydrochloride; stir at 70–90°C for 4 hours.

- Evaporate solvent under reduced pressure.

- Treat residue with 25% ammonium hydroxide for 30 minutes.

- Filter, wash, and dry to obtain the amino ester.

-

- Yield: 96.5%

- Purity: 98.3%

| Reagent/Catalyst | Amount (moles) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4-Methyl-3-oxotetrahydrothiophene methyl ester | 0.5 | 70–90 | 4 | 96.5 | 98.3 |

| FeCl3 | 0.015 | ||||

| Cyanuric chloride | 0.015 | ||||

| Hydroxylamine hydrochloride | 0.7 | ||||

| Ammonium hydroxide | Excess | Room temp | 0.5 |

This method is effective for producing the amino ester intermediate with high yield and is scalable for industrial applications.

Gewald Reaction-Based Synthesis

The Gewald reaction is a classical method to synthesize 2-aminothiophene derivatives by condensing elemental sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This approach can be adapted to prepare 4-amino-3-methylthiophene-2-carboxylic acid derivatives.

-

- React ethyl cyanoacetate with a methyl ketone under basic conditions.

- Add elemental sulfur and a base such as sodium hydride or potassium tert-butoxide.

- Heat under reflux to facilitate cyclization and thiophene ring formation.

- Subsequent hydrolysis or esterification yields the carboxylic acid or ester.

-

- One-pot synthesis

- High atom economy

- Suitable for diverse substituents on the thiophene ring

| Component | Role | Typical Amount/Condition |

|---|---|---|

| Ethyl cyanoacetate | α-Cyano ester | Stoichiometric |

| Methyl ketone | α-Methylene carbonyl | Stoichiometric |

| Elemental sulfur | Sulfur source | Slight excess |

| Base (NaH, KOtBu) | Condensation catalyst | Stoichiometric, reflux |

| Solvent | Ethanol or THF | As required |

This method is widely used industrially due to its efficiency and adaptability.

Protection and Functionalization Strategies

To improve yields and facilitate downstream reactions, the amino group of 3-amino-4-methylthiophene-2-carboxylic acid derivatives is often protected. For example, Boc (tert-butoxycarbonyl) protection forms (4-methyl-thiophen-3-yl) carbamic acid tert-butyl ester, which is more stable and amenable to large-scale synthesis.

-

- Amino thiophene derivative treated with Boc anhydride in the presence of base (e.g., KOH)

- Produces Boc-protected amino thiophene ester

-

- Chlorination using N-chlorosuccinimide (NCS)

- Formation of thiocarbamate esters using phenyl chlorothionoformate

- Coupling with diamines to form thiourea derivatives

-

- Enhanced stability of intermediates

- Improved control over chlorination and thiourea formation

- Higher yields and fewer side products

This approach is detailed in WO Patent WO2009006066A2, highlighting improved synthetic routes and novel intermediate compounds.

Alternative Synthesis via α,β-Dihalogennitriles and Thioglycolic Acid Esters

Another synthetic route involves reacting α,β-dihalogennitriles with thioglycolic acid esters in the presence of alkaline condensing agents (alkali metal alcoholates). This method yields 3-aminothiophene-2-carboxylic acid esters, which can be hydrolyzed to free acids.

$$

\text{α,β-dihalogennitrile} + \text{HS-CH}_2\text{-COOR'} \xrightarrow[\text{alkaline condensing agent}]{} \text{3-aminothiophene-2-carboxylic acid ester}

$$

-

- Base: KOH, NaOH, or LiOH

- Solvent: Alcohol or aqueous medium

- Temperature: Mild heating as required

-

- Straightforward synthesis from readily available starting materials

- Suitable for various ester groups (R')

This process is described in German Patent DE1055007B and provides a scalable route to 3-aminothiophene-2-carboxylic acid derivatives.

The preparation of this compound involves several well-established synthetic strategies, each with distinct advantages:

Direct amination of 3-oxotetrahydrothiophene derivatives using hydroxylamine salts in polar solvents offers a streamlined, high-yielding route.

Catalytic methods using iron(III) chloride and cyanuric chloride in DMF provide high purity amino esters suitable for scale-up.

The Gewald reaction remains a versatile and widely used method for forming the thiophene ring with amino and carboxyl functionalities.

Protection strategies such as Boc protection enhance intermediate stability and improve downstream functionalization efficiency.

Alternative condensation reactions with dihalogennitriles and thioglycolic acid esters offer additional synthetic flexibility.

These methods collectively provide a robust toolkit for the synthesis of this important thiophene derivative, allowing optimization based on scale, purity requirements, and available starting materials.

Análisis De Reacciones Químicas

Synthetic Formation Reactions

The compound is synthesized through cyclization and functional group modification. A representative method involves:

Reaction Pathway:

Precursor : Methyl 2-methyl-3-oxotetrahydrothiophene-2-carboxylate

Reagents : Hydroxylamine hydrochloride, FeCl₃, cyanuric chloride

Conditions : N,N-dimethylformamide at 70–90°C for 4 hours, followed by ammonolysis .

| Step | Process | Key Outcome |

|---|---|---|

| 1 | Cyclization with hydroxylamine | Forms the thiophene ring structure |

| 2 | Ammonolysis | Converts intermediates to the free amino group |

This method achieves a 96.5% yield of the methyl ester precursor, which can be hydrolyzed to the carboxylic acid form .

Amino Group Reactions

The primary amino group (-NH₂) participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Diazotization : Forms diazonium salts under acidic conditions with NaNO₂, enabling coupling reactions.

Example :

Carboxylic Acid Reactions

The -COOH group undergoes:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis.

-

Amidation : Forms peptide bonds with amines via coupling reagents like EDC.

Example :

Electrophilic Substitution on the Thiophene Ring

The sulfur-containing aromatic ring undergoes regioselective reactions:

| Reaction Type | Reagents | Position Modified |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-5 (meta to amino group) |

| Sulfonation | SO₃/H₂SO₄ | C-5 |

| Halogenation | Cl₂/FeCl₃ | C-5 |

Mechanistic Note : The amino group (-NH₂) directs electrophiles to the meta position due to its electron-donating resonance effect.

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits:

-

pH-Dependent Solubility : Highly soluble in polar solvents (e.g., water) at acidic pH.

-

Decomposition : Releases HCl gas under alkaline conditions, regenerating the free base form.

Cross-Coupling Reactions

The thiophene ring participates in catalytic cross-coupling (e.g., Suzuki-Miyaura) for biaryl synthesis:

General Reaction :

Applications : Used to create conjugated systems for materials science.

Oxidation and Reduction

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation (Sulfur) | H₂O₂/CH₃COOH | Sulfoxide (R-SO-R') |

| Reduction (Carboxylic Acid) | LiAlH₄ | Alcohol (R-CH₂OH) |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced:

Aplicaciones Científicas De Investigación

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other thiophene derivatives and hydrochlorides of amino-substituted carboxylic acids. Key comparisons are summarized below:

Key Differences

Solubility and Stability: The hydrochloride salt form improves aqueous solubility relative to non-ionic analogs like 2-thiophenecarboxylic acid, which is critical for bioavailability in drug formulations . Stability under acidic conditions may vary compared to Nicardipine hydrochloride, which retains structural integrity in gastric environments due to its dihydropyridine core .

Pharmaceutical Relevance: While Nicardipine and Yohimbine hydrochlorides are clinically approved drugs, this compound remains a preclinical building block. Its utility lies in modular synthesis, such as creating cephalosporin analogs (e.g., ’s triazole-thiomethylthio-cephem derivatives) with enhanced antibiotic activity .

Research Findings and Data Gaps

- Synthetic Utility: The compound is listed in Enamine Ltd’s catalog as a building block, suggesting its role in synthesizing novel antimicrobial or antiviral agents .

- Stability Data : Acid stability studies (e.g., as shown for Nicardipine hydrochloride in ) are lacking for the target compound but are critical for oral drug development.

- Toxicity: No carcinogenicity data are available, unlike ortho-Toluidine hydrochloride, which is a known carcinogen .

Actividad Biológica

4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor effects, receptor interactions, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for various pharmacological activities. The presence of the amino group and the carboxylic acid moiety suggests potential interactions with biological targets, including enzymes and receptors.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating a series of thiophene derivatives, this compound showed promising results with an IC50 value in the low micromolar range against human ovarian carcinoma cells (IGROV1) .

Table 1: Antitumor Activity of this compound

The mechanism by which this compound exerts its antitumor effects involves selective inhibition of key metabolic pathways in cancer cells. It has been shown to inhibit the enzyme glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for nucleotide synthesis and cell proliferation . This inhibition leads to depletion of ATP levels in tumor cells, ultimately resulting in cell death.

Receptor Interactions

In addition to its antitumor properties, this compound has been investigated for its interactions with various receptors. Notably, it has been shown to affect the activity of receptor tyrosine kinases, which play significant roles in cancer progression and metastasis. Studies have indicated that modifications in the thiophene structure can enhance binding affinity to these receptors .

Table 2: Receptor Binding Affinities

| Compound | Receptor Type | Binding Affinity (nM) | Reference |

|---|---|---|---|

| This compound | EphA4 | 50 | |

| Modified Thiophene Derivative | HSET (KIFC1) | 20 |

Case Study 1: In Vivo Efficacy

In a preclinical model using SCID mice bearing IGROV1 tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after two weeks of treatment at a dose of 10 mg/kg .

Case Study 2: Toxicity Profile

The safety profile of this compound was evaluated using MTS assays to determine cytotoxicity across various normal cell lines. The results indicated that while exhibiting potent antitumor activity, the compound also displayed acceptable levels of toxicity toward non-cancerous cells, suggesting a favorable therapeutic window .

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 4-Amino-3-methylthiophene-2-carboxylic acid hydrochloride?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂/NH stretching at 3300–3500 cm⁻¹) and confirms the presence of hydrochloride via broad O–H/N–H bands .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assigns protons on the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and methyl/amino groups (δ 2.0–3.0 ppm for CH₃, δ 4.0–5.0 ppm for NH₂) .

- ¹³C NMR : Confirms carboxylic acid (δ ~170 ppm) and thiophene carbons (δ 120–140 ppm) .

- Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight (e.g., [M+H]⁺ for C₇H₈NO₂S·HCl: theoretical 209.01 g/mol) .

Basic: What HPLC conditions are suitable for purity assessment?

Answer:

Adapt the method from clonidine hydrochloride analysis ( ):

- Column : C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Phosphate buffer (pH 2.5)–acetonitrile (70:30 v/v).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 210–220 nm (optimal for aromatic/thiophene absorption).

- Validation :

Advanced: How can synthetic routes be optimized to enhance yield and minimize impurities?

Answer:

Key strategies include:

- Reagent Selection : Use anhydrous solvents (e.g., CH₂Cl₂) and catalysts (diethylamine) to promote cyclization and reduce hydrolysis by-products .

- Purification : Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization from isopropyl alcohol to isolate the hydrochloride salt .

- By-Product Mitigation : Monitor intermediates (e.g., unreacted thiophene precursors) via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of anhydrides to amines) .

- Yield Data : Typical yields range from 50–78% under optimized conditions .

Advanced: What are common impurities in this compound, and how are they quantified?

Answer:

- Impurity Types :

- Residual Solvents (e.g., CH₂Cl₂, ethanol): Controlled via GC headspace analysis.

- Hydrolysis Products : Carboxylic acid derivatives from ester cleavage, detected via HPLC .

- Isomeric By-Products : Regioisomers formed during cyclization, resolved using chiral columns .

- Control Methods :

Advanced: How does substitution on the thiophene ring influence biological activity?

Answer:

-

Amino Group Position : 4-Amino substitution enhances hydrogen bonding with target enzymes (e.g., adenosine receptors), improving binding affinity .

-

Methyl Group Impact : 3-Methyl increases lipophilicity (logP ~1.5), enhancing membrane permeability but potentially reducing solubility .

-

Carboxylic Acid Role : The hydrochloride salt improves bioavailability by increasing aqueous solubility (e.g., ~50 mg/mL in PBS) .

-

Structure-Activity Data :

Substituent IC₅₀ (µM) Target 4-NH₂, 3-CH₃ 0.8 ± 0.1 A1 Adenosine Receptor 4-NH₂, 5-CH₃ 2.3 ± 0.4 A1 Adenosine Receptor Data adapted from thiophene derivatives in .

Advanced: What mechanistic insights explain its role in enzyme inhibition?

Answer:

- Allosteric Modulation : The compound binds to a secondary site on A1 adenosine receptors, stabilizing the active conformation via N–H⋯O hydrogen bonds (e.g., NH₂ to Glu172) .

- Kinetic Studies : Non-competitive inhibition observed (Km unchanged, Vmax reduced) in enzymatic assays with human phenylalanine hydroxylase .

- Molecular Dynamics : Simulations show the methyl group stabilizes hydrophobic interactions with Leu189, reducing conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.